(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-29-21-12-11-18(14-22(21)30-2)27-24-19(13-15-5-3-4-6-20(15)31-24)23(28)26-17-9-7-16(25)8-10-17/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFDUNOEYOQXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound under discussion may share these properties due to its structural similarities to known anticancer agents .
Antioxidant Properties
Compounds with chromene structures are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Preliminary studies suggest that (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide may possess such properties, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some studies have indicated that chromene derivatives can inhibit inflammatory mediators, which suggests that this compound could be explored for its anti-inflammatory effects in conditions such as arthritis or cardiovascular diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Chromene Core : The initial step usually involves the condensation of appropriate phenolic precursors.
- Introduction of the Imino Group : The imino functionality can be introduced through reaction with suitable amines.
- Final Modifications : Subsequent reactions may include acylation or alkylation to achieve the final carboxamide structure.
These synthetic pathways are critical for optimizing yield and purity for further biological evaluations .
Case Study 1: Anticancer Evaluation
A study focusing on a related chromene derivative demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that this compound may exhibit similar effects .
Case Study 2: Antioxidant Activity Assessment
In vitro assays have been conducted to evaluate the antioxidant capacity of chromene derivatives. Results indicated a notable reduction in reactive oxygen species (ROS) levels when treated with these compounds, supporting their potential use in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism by which (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s imino and amide substituents differentiate it from related chromene derivatives. Key comparisons include:
Key Observations :
- In contrast, halogenated analogues (e.g., 5-chloro-2-fluorophenyl in ) exhibit electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
- Amide Modifications : The 4-chlorophenyl amide in the target compound contrasts with sulfamoyl () or acetylated () variants. Sulfamoyl groups improve water solubility, while acetyl groups may alter pharmacokinetic profiles .
Key Observations :
- High yields (94–95%) are achievable via diazonium salt coupling (e.g., compounds 13a–b in ), suggesting efficient routes for introducing aryl hydrazine groups.
- The target compound’s synthesis may parallel ’s methods, utilizing acetic acid/sodium acetate for cyclization, though exact conditions are unspecified .
Physicochemical Properties
Spectroscopic Data :
Thermal Stability :
- Melting points for chromene derivatives range widely: 274–288°C for hydrazinylidene compounds , versus 90°C for Rip-B (non-chromene benzamide) . The target compound’s stability likely exceeds Rip-B due to its rigid chromene core.
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS Number: 1327176-07-7) belongs to a class of chromene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 434.9 g/mol
- Structure : The compound features a chromene core with a carboxamide functional group and substituted phenyl groups.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity.
| Study | Microorganism Tested | Result |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Moderate antibacterial activity |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various models. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Mechanism of Action :
- Inhibition of COX enzymes
- Modulation of NF-kB signaling pathway
Anticancer Activity
Chromene derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
A study highlighted that derivatives similar to this compound showed significant cytotoxic effects against several cancer cell lines, suggesting that the structural features contribute to their efficacy in cancer treatment .
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent study evaluated the effects of various chromene derivatives on breast cancer cells, revealing that this compound exhibited potent activity with an IC50 value significantly lower than standard chemotherapeutics .
- Anti-inflammatory Effects in Animal Models :
Q & A
Q. What are the recommended synthetic pathways for producing (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide?
- Methodology : The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of substituted benzaldehyde derivatives with malononitrile or ethyl acetoacetate to form the chromene backbone .
Imine Formation : Condensation of the chromene intermediate with 3,4-dimethoxyaniline under reflux in ethanol or THF, often catalyzed by acetic acid .
Amidation : Reaction with 4-chlorophenyl isocyanate or carbodiimide coupling agents to introduce the carboxamide group .
Key Considerations : Use anhydrous conditions for imine stability, and monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .
Q. How can structural confirmation be achieved for this compound?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for imine proton (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ ~168 ppm), imine carbon (δ ~160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated m/z: ~463.12) .
- X-ray Crystallography : Resolve Z-configuration at the imine bond and planarity of the chromene core .
Q. What are the preliminary biological screening protocols for this compound?
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .
- Dose Range : 1–100 µM, with solvent controls (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for imine condensation to enhance reaction kinetics .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
- Temperature Control : Maintain 60–70°C during amidation to prevent carboxamide hydrolysis .
- Data-Driven Adjustments : Compare yields via HPLC (C18 column, acetonitrile:water gradient) and adjust stoichiometry (e.g., 1.2:1 amine:chromene ratio) .
Q. How to resolve contradictions in reported biological activity data for chromene derivatives?
- Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:
- Cell Line Variability : Test across multiple lines (e.g., A549 vs. HepG2) .
- Assay Conditions : Standardize incubation time (48 vs. 72 hours) and serum concentration .
- Structural Confirmation : Re-validate compound purity via HPLC (>95%) and NMR to exclude degradants .
Q. What computational methods support mechanistic studies of this compound’s bioactivity?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using CoMFA/CoMSIA .
- ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., logP ~3.2, high GI absorption) .
Methodological Challenges & Solutions
Q. What strategies address low solubility in biological assays?
- Approaches :
- Co-Solvents : Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for transient solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
Q. How to validate target engagement in cellular models?
- Experimental Workflow :
Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
CRISPR Knockout : Validate activity in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
